what is the chemical structure of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
what is the chemical structure of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
An in-depth technical analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime requires a multidimensional approach, bridging structural elucidation, frontier molecular orbital (FMO) theory, and synthetic methodology. As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic scaffolds like the 1-oxa-2-azaspiro[4.5]decane system have gained significant traction due to their high fraction of sp³ carbons (Fsp³), rigid three-dimensional architecture, and metabolic stability.
This guide provides a comprehensive breakdown of the compound's structural properties, the mechanistic logic governing its synthesis, and field-proven, self-validating protocols for its preparation.
Structural Elucidation & Physicochemical Profiling
The nomenclature of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-86-5)[1] dictates a highly specific three-dimensional topology:
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Spiro Core (spiro[4.5]decane): The molecule consists of a 5-membered ring and a 6-membered ring fused at a single quaternary spiro carbon (C5).
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Heterocyclic Domain (1-oxa-2-aza...dec-2-en): This designates a 2-isoxazoline (4,5-dihydroisoxazole) ring. The oxygen atom is directly bonded to the spiro carbon, a critical regiochemical outcome of its synthesis.
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Cyclohexane Domain (7-one oxime, 9,9-dimethyl): The 6-membered ring adopts a chair conformation. The gem-dimethyl group at C9 forces one methyl into an axial position and the other into an equatorial position. The oxime group at C7 introduces stereoisomerism; the (E)-isomer is thermodynamically favored due to minimized steric repulsion with the equatorial protons of the cyclohexane ring[1].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the target compound, which are essential for downstream analytical validation and pharmacokinetic modeling.
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₀H₁₆N₂O₂ | Base for HRMS isotopic pattern analysis |
| Molecular Weight | 196.25 g/mol | Target for nominal mass LC-MS workflows |
| Exact Mass | 196.1212 Da | Target for TOF/Orbitrap HRMS ([M+H]⁺ = 197.1290) |
| CAS Registry Number | 128475-86-5 | Primary identifier for inventory and safety[1] |
| Hydrogen Bond Donors | 1 (Oxime -OH) | Influences target binding and aqueous solubility |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Contributes to polar surface area (PSA) |
Retrosynthetic Logic and Mechanistic Pathways
The construction of the 1-oxa-2-azaspiro[4.5]decane scaffold relies on a highly regioselective [3+2] 1,3-dipolar cycloaddition between an exocyclic alkene and a nitrile oxide.
To synthesize the target compound, the immediate precursor is 3-methylene-5,5-dimethylcyclohexan-1-one. The 1,3-dipole required is fulminic acid (HC≡N⁺-O⁻). Because fulminic acid is highly unstable and prone to dimerization into furoxan, it must be generated in situ[2].
Frontier Molecular Orbital (FMO) Causality: The regioselectivity of this cycloaddition is governed by the interaction between the HOMO of the dipolarophile (the exocyclic alkene) and the LUMO of the 1,3-dipole (fulminic acid). In terminal alkenes, the unsubstituted methylene carbon (CH₂) holds the largest HOMO coefficient. Conversely, the carbon atom of the nitrile oxide holds the largest LUMO coefficient. Therefore, the carbon of the nitrile oxide selectively attacks the terminal CH₂, forcing the oxygen atom to bond with the more substituted tertiary carbon. This perfectly establishes the 1-oxa configuration at the spiro center (C5), yielding the 5-substituted 2-isoxazoline rather than the 4-substituted isomer.
Fig 1: Synthetic workflow and FMO-controlled mechanistic logic for the target spiro-isoxazoline oxime.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of each transformation before proceeding.
Protocol A: [3+2] Cycloaddition via In Situ Dipole Generation
Objective: Construct the spiro-isoxazoline core from 3-methylene-5,5-dimethylcyclohexan-1-one.
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Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methylene-5,5-dimethylcyclohexan-1-one (1.0 equiv) and phenyl isocyanate (2.0 equiv) in anhydrous toluene (0.2 M).
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Dipole Precursor Addition: Add nitromethane (1.5 equiv) to the stirring solution.
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Catalysis & Cycloaddition: Add triethylamine (0.1 equiv) dropwise. Causality: Phenyl isocyanate acts as a dehydrating agent for nitromethane, while Et₃N catalyzes the formation of the highly reactive fulminic acid. Generating the dipole slowly in the presence of the alkene prevents unwanted furoxan dimerization[2].
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Reaction: Stir the mixture at 80°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1, KMnO₄ stain). The exocyclic alkene will rapidly reduce KMnO₄, while the spiro-product will not.
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Workup & Validation: Filter off the diphenylurea byproduct. Concentrate the filtrate and purify via silica gel chromatography.
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Self-Validation (NMR): Success is confirmed by ¹H NMR showing the disappearance of the exocyclic alkene singlets (~4.8 ppm) and the appearance of the isoxazoline C3 proton (a distinct singlet at ~7.1 ppm) and C4 diastereotopic protons (AB quartet at ~2.8-3.2 ppm). ¹³C NMR must show the quaternary spiro carbon at ~85 ppm.
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Protocol B: pH-Controlled Oximation
Objective: Convert the C7 ketone of the spiro-intermediate to the target oxime.
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Preparation: Dissolve the purified 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1.0 equiv) in absolute ethanol (0.5 M).
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Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 1.5 equiv).
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Causality of pH Control: Hydroxylamine is supplied as a stable hydrochloride salt, which is non-nucleophilic. NaOAc buffers the reaction to approximately pH 4.5. At this specific pH, the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while enough hydroxylamine is liberated as a free base to attack the carbonyl. If the pH drops too low, the nucleophile is deactivated; if it rises too high, the carbonyl remains unactivated.
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Reaction: Reflux the mixture for 3 hours.
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Workup & Validation: Remove ethanol in vacuo, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Self-Validation (FTIR & MS): FTIR will show the complete loss of the strong ketone C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at 3200-3400 cm⁻¹. LC-MS will confirm the target mass with an [M+H]⁺ peak at m/z 197.1[3].
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Pharmacological Relevance in Drug Development
The 1-oxa-2-azaspiro[4.5]decane architecture is not merely a synthetic curiosity; it is a highly privileged scaffold in modern medicinal chemistry. Structurally analogous spiro-isoxazolines have been extensively patented as potent inhibitors of Phosphodiesterase Type 4 (PDE4) and Type 7 (PDE7)[3][4].
By locking the spatial arrangement of the hydrogen bond acceptors (the isoxazoline nitrogen and oxygen) relative to the cyclohexane ring, this scaffold provides a rigid, predictable vector for interacting with the bivalent metal ions (Zn²⁺/Mg²⁺) and the highly conserved glutamine residues in the PDE active site. The incorporation of the oxime group at C7 further provides a modifiable handle for optimizing pharmacokinetic properties, such as tuning the topological polar surface area (tPSA) to modulate blood-brain barrier (BBB) penetrance for CNS-targeted indications[4].
References
- "Inhibitors of phosphodiesterase type-iv", Google Patents (CA2664247A1).
- "Inhibitors of phosphodiesterase type-iv", Google Patents (WO2008035315A2).
- "Herbicides à base d'haloakyl sulfonanilide substitués", Google Patents (WO2022026500A1).
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2022026500A1 - Herbicides à base d'haloakyl sulfonanilide substitués - Google Patents [patents.google.com]
- 3. WO2008035315A2 - Inhibitors of phosphodiesterase type-iv - Google Patents [patents.google.com]
- 4. CA2664247A1 - Inhibitors of phosphodiesterase type-iv - Google Patents [patents.google.com]
